molecular formula C19H24FNO2Si B8620721 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-ethanone

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-ethanone

Cat. No. B8620721
M. Wt: 345.5 g/mol
InChI Key: RJFVLIVBISPPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-ethanone is a useful research compound. Its molecular formula is C19H24FNO2Si and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H24FNO2Si

Molecular Weight

345.5 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-(4-fluorophenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C19H24FNO2Si/c1-19(2,3)24(4,5)23-18(15-10-12-21-13-11-15)17(22)14-6-8-16(20)9-7-14/h6-13,18H,1-5H3

InChI Key

RJFVLIVBISPPNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2 L 3-necked round bottom flask fitted with a thermometer, dry nitrogen gas inlet, addition funnel and mechanical stirrer was added diisopropylamine (65 mL, 0.46 mol) in THF (120 mL). Cooled to -20° C. with a isopropyl alcohol/dry ice bath and added a solution of n-butyllithium in hexanes (210 mL of a 2.5M solution, 0.53 mol). Stirred at -15° C. for 30 min, then cooled to -20° C. Added 4-t-butydimethylsilyloxymethylpyridine from Step A (98.2 g, 0.44 mol) neat over a 30 min period. Let stir for 45 min at -20° C. To this mixture was added a solution of 4-fluoro-N-methoxy-N-methyl-benzamide (84.5 g, 0.46 mol) in THF (90 mL) over a 30 min period. The dark solution was stirred at 0° C. for 1 h, then warmed slowly to room temperature for 30 min. The reaction was poured into water (500 mL) containing ammonium chloride (100 g). After stirring for 10 min at room temperature, the solution was extracted with ethyl acetate (3 times). The combined organic extracts were washed successively with water and saturated salt solution. The combined aqueous layers were extracted with ethyl acetate. The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed by rotoevaporation. The residue was purified by flash column chromatography on silica gel eluted with 15-50% ethyl acetate in hexanes (17 L in total). The solvent was removed by rotoevaporation to yield the tide compound as an amber oil (120.4 g, 74% yield).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
98.2 g
Type
reactant
Reaction Step Four
Quantity
84.5 g
Type
reactant
Reaction Step Five
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Yield
74%

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